Cas no 866620-21-5 (5-Tert-butylpyridin-2-amine)

5-Tert-butylpyridin-2-amine structure
5-Tert-butylpyridin-2-amine structure
Product Name:5-Tert-butylpyridin-2-amine
N.o CAS:866620-21-5
MF:C9H14N2
MW:150.220861911774
MDL:MFCD12033220
CID:2102111
PubChem ID:20587962
Update Time:2024-10-26

5-Tert-butylpyridin-2-amine Propriedades químicas e físicas

Nomes e Identificadores

    • 5-(1,1-dimethylethyl)-2-Pyridinamine
    • 5-tert-butylpyridin-2-amine
    • 5-(tert-butyl)pyridin-2-amine
    • 2-amino-5-(tert-butyl)pyridine
    • 2-Pyridinamine, 5-(1,1-dimethylethyl)-
    • 5-tert-butylpyridin-2-ylamine
    • MKEUSJZGHJDRHG-UHFFFAOYSA-N
    • 5-tert-Butyl-pyridin-2-ylamine
    • 5-(1,1-Dimethylethyl)-2-pyridinamine (ACI)
    • 5-tert-Butyl-2-pyridineamine
    • PB43618
    • AS-78036
    • D95143
    • SY199531
    • DB-358517
    • EN300-202769
    • MFCD12033220
    • CHEMBL1800271
    • SCHEMBL284446
    • CS-0187955
    • 866620-21-5
    • AKOS015945283
    • 5-Tert-butylpyridin-2-amine
    • MDL: MFCD12033220
    • Inchi: 1S/C9H14N2/c1-9(2,3)7-4-5-8(10)11-6-7/h4-6H,1-3H3,(H2,10,11)
    • Chave InChI: MKEUSJZGHJDRHG-UHFFFAOYSA-N
    • SMILES: N1C(=CC=C(C=1)C(C)(C)C)N

Propriedades Computadas

  • Massa Exacta: 150.115698455g/mol
  • Massa monoisotópica: 150.115698455g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 11
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 126
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 2.3
  • Superfície polar topológica: 38.9

5-Tert-butylpyridin-2-amine Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Chemenu
CM328698-5g
5-tert-butylpyridin-2-amine
866620-21-5 95%+
5g
$7239 2021-08-18
TRC
B490763-2.5mg
5-tert-butylpyridin-2-amine
866620-21-5
2.5mg
$ 50.00 2022-06-07
TRC
B490763-5mg
5-tert-butylpyridin-2-amine
866620-21-5
5mg
$ 70.00 2022-06-07
TRC
B490763-25mg
5-tert-butylpyridin-2-amine
866620-21-5
25mg
$ 295.00 2022-06-07
Alichem
A029182336-1g
5-(tert-Butyl)pyridin-2-amine
866620-21-5 95%
1g
$1361.22 2023-08-31
Alichem
A029182336-5g
5-(tert-Butyl)pyridin-2-amine
866620-21-5 95%
5g
$3520.44 2023-08-31
eNovation Chemicals LLC
D634599-500mg
2-Pyridinamine, 5-(1,1-dimethylethyl)-
866620-21-5 95%
500mg
$595 2024-08-03
eNovation Chemicals LLC
D634599-1g
2-Pyridinamine, 5-(1,1-dimethylethyl)-
866620-21-5 95%
1g
$655 2024-08-03
eNovation Chemicals LLC
Y1006187-100mg
5-tert-butylpyridin-2-amine
866620-21-5 97%
100mg
$255 2024-05-23
eNovation Chemicals LLC
Y1006187-250MG
5-tert-butylpyridin-2-amine
866620-21-5 97%
250mg
$395 2024-05-23

5-Tert-butylpyridin-2-amine Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Trifluoroacetic acid ;  5 h, rt
Referência
Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidized analogs
Thomson, Christopher G.; et al, Bioorganic & Medicinal Chemistry Letters, 2011, 21(14), 4281-4283

Método de produção 2

Condições de reacção
1.1 Reagents: Potassium hydroxide ,  Hydrazine hydrate (1:1) Solvents: Diethylene glycol ;  72 h, reflux
2.1 Reagents: Trifluoroacetic acid ;  5 h, rt
Referência
Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidized analogs
Thomson, Christopher G.; et al, Bioorganic & Medicinal Chemistry Letters, 2011, 21(14), 4281-4283

Método de produção 3

Condições de reacção
1.1 Reagents: Cuprous cyanide Solvents: Tetrahydrofuran ;  -78 °C; 30 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  1 h, -78 °C; 16 h, rt
2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 2 h, rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, rt
Referência
Synthesis and evaluation of various heteroaromatic benzamides as analogues of -ylidene-benzamide cannabinoid type 2 receptor agonists
Moir, Michael; et al, Tetrahedron Letters, 2019, 60(36),

Método de produção 4

Condições de reacção
1.1 Reagents: Cyclohexanamine, N-cyclohexyl-, lithium salt (1:1) Catalysts: Tri-tert-butylphosphine ,  Bis(dibenzylideneacetone)palladium Solvents: Toluene ;  overnight, rt
2.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ;  2 d, rt
3.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  10 min, rt
4.1 Reagents: Potassium hydroxide ,  Hydrazine hydrate (1:1) Solvents: Diethylene glycol ;  72 h, reflux
5.1 Reagents: Trifluoroacetic acid ;  5 h, rt
Referência
Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidized analogs
Thomson, Christopher G.; et al, Bioorganic & Medicinal Chemistry Letters, 2011, 21(14), 4281-4283

Método de produção 5

Condições de reacção
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 2 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, rt
Referência
Synthesis and evaluation of various heteroaromatic benzamides as analogues of -ylidene-benzamide cannabinoid type 2 receptor agonists
Moir, Michael; et al, Tetrahedron Letters, 2019, 60(36),

Método de produção 6

Condições de reacção
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  10 min, rt
2.1 Reagents: Potassium hydroxide ,  Hydrazine hydrate (1:1) Solvents: Diethylene glycol ;  72 h, reflux
3.1 Reagents: Trifluoroacetic acid ;  5 h, rt
Referência
Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidized analogs
Thomson, Christopher G.; et al, Bioorganic & Medicinal Chemistry Letters, 2011, 21(14), 4281-4283

Método de produção 7

Condições de reacção
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran
2.1 Reagents: Cuprous cyanide Solvents: Tetrahydrofuran ;  -78 °C; 30 min, -78 °C
2.2 Solvents: Tetrahydrofuran ;  1 h, -78 °C; 16 h, rt
3.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 2 h, rt
3.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, rt
Referência
Synthesis and evaluation of various heteroaromatic benzamides as analogues of -ylidene-benzamide cannabinoid type 2 receptor agonists
Moir, Michael; et al, Tetrahedron Letters, 2019, 60(36),

Método de produção 8

Condições de reacção
1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ;  2 d, rt
2.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  10 min, rt
3.1 Reagents: Potassium hydroxide ,  Hydrazine hydrate (1:1) Solvents: Diethylene glycol ;  72 h, reflux
4.1 Reagents: Trifluoroacetic acid ;  5 h, rt
Referência
Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidized analogs
Thomson, Christopher G.; et al, Bioorganic & Medicinal Chemistry Letters, 2011, 21(14), 4281-4283

Método de produção 9

Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Dimethylacetamide ;  1 h, 0 °C
2.1 Reagents: Cyclohexanamine, N-cyclohexyl-, lithium salt (1:1) Catalysts: Tri-tert-butylphosphine ,  Bis(dibenzylideneacetone)palladium Solvents: Toluene ;  overnight, rt
3.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ;  2 d, rt
4.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  10 min, rt
5.1 Reagents: Potassium hydroxide ,  Hydrazine hydrate (1:1) Solvents: Diethylene glycol ;  72 h, reflux
6.1 Reagents: Trifluoroacetic acid ;  5 h, rt
Referência
Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidized analogs
Thomson, Christopher G.; et al, Bioorganic & Medicinal Chemistry Letters, 2011, 21(14), 4281-4283

5-Tert-butylpyridin-2-amine Raw materials

5-Tert-butylpyridin-2-amine Preparation Products

5-Tert-butylpyridin-2-amine Fornecedores

Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:866620-21-5)5-Tert-butylpyridin-2-amine
Número da Ordem:A1092199
Estado das existências:in Stock
Quantidade:1g
Pureza:99%
Informação de Preços Última Actualização:Thursday, 29 August 2024 20:06
Preço ($):392.0
E- mail:sales@amadischem.com
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:866620-21-5)5-Tert-butylpyridin-2-amine
A1092199
Pureza:99%
Quantidade:1g
Preço ($):392.0
E- mail